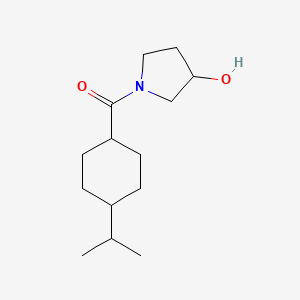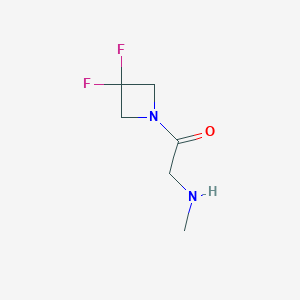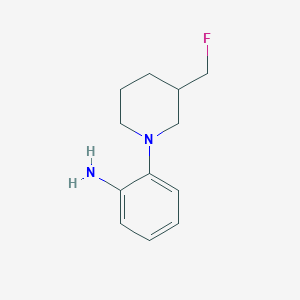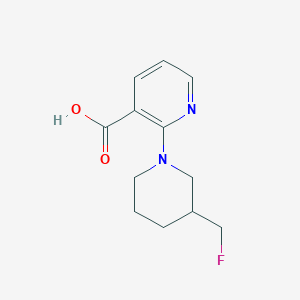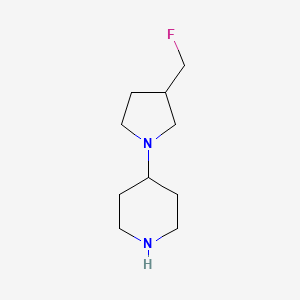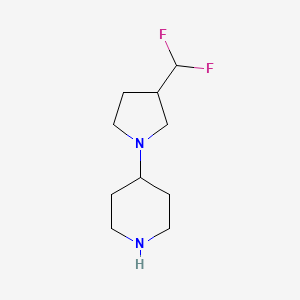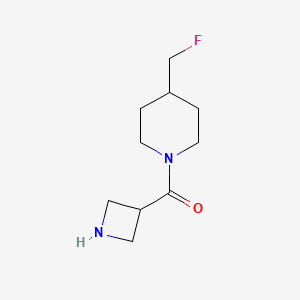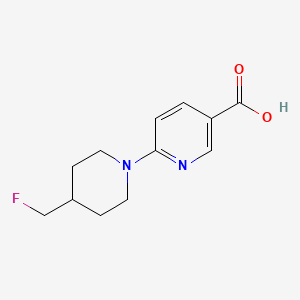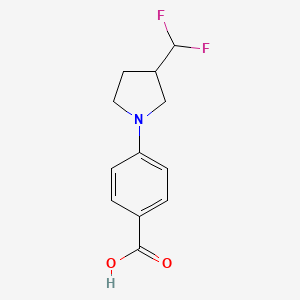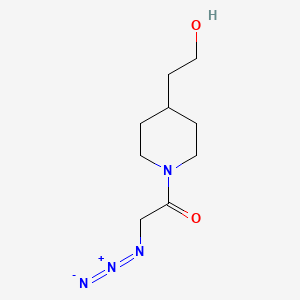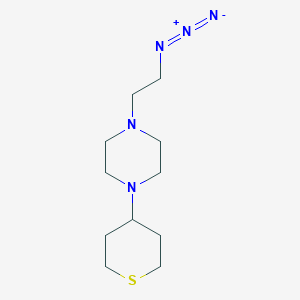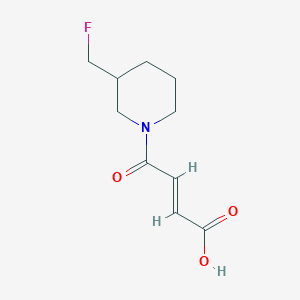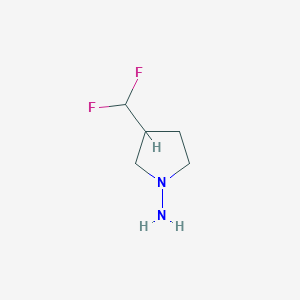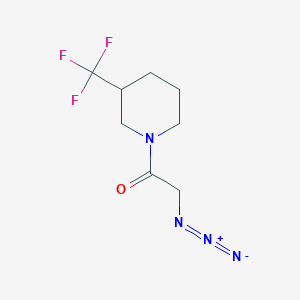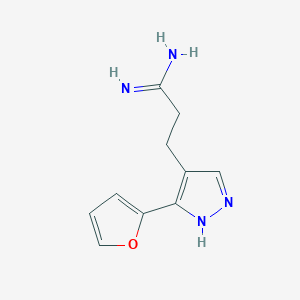
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide
Übersicht
Beschreibung
Furan derivatives, such as 3-(furan-2-yl)propanoic acid, are of significant interest in the field of organic chemistry . They are often used in the synthesis of fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Synthesis Analysis
The synthesis of similar compounds, such as 3-aryl-3-(furan-2-yl)propenoic acid derivatives, has been reported . The method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis
While specific NMR data for “3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide” is not available, similar compounds have been characterized using 1H-,2H-,13C-NMR-, as well as IR and Raman spectroscopy .Chemical Reactions Analysis
The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Studies on pyrazole derivatives, including those with furan moieties, have demonstrated significant antimicrobial and anticancer activities. For instance, the synthesis and evaluation of novel chitosan Schiff bases based on heterocyclic moieties have shown promising antimicrobial activity against a range of bacterial and fungal strains. These compounds, characterized by their structural diversity, including furan-2-yl pyrazole derivatives, exhibited varying degrees of biological activity, highlighting their potential as antimicrobial agents (Hamed et al., 2020). Similarly, other studies have synthesized pyrazole and imidazole derivatives incorporating the furan nucleus, testing them for antimicrobial properties and finding some compounds to exhibit notable antibacterial activity (Idhayadhulla et al., 2012).
Synthesis and Characterization for Biological Applications
Research has focused on the synthesis, characterization, and evaluation of these compounds for their biological relevance. For example, the development of new series of pyrazole and imidazole derivatives and their evaluation for antimicrobial activity have been documented. These studies involve the synthesis of compounds with a furan-2-yl group and testing their biological activities, which could be foundational for further application in medical and material sciences (Bhoot et al., 2011).
Molecular Docking and Biological Evaluation
Moreover, molecular docking studies of novel synthesized pyrazole derivatives have been conducted to assess their antibacterial activity. This involves the theoretical simulation of how these compounds interact with bacterial proteins, providing insights into their potential mechanisms of action against bacterial infections (Kumar et al., 2018).
Antioxidant Properties
Catalytic synthesis and molecular modeling studies have also been carried out on chalcone derivatives, closely related to the structure , showing potent antioxidant agents. These studies illustrate the compounds' capabilities to scavenge free radicals, suggesting their usefulness in combating oxidative stress-related diseases (Prabakaran et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have demonstrated antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . Therefore, it is plausible that 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide may interact with similar targets.
Mode of Action
It is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been reported to have biologically interesting applications , suggesting that 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide may affect similar pathways.
Result of Action
Similar compounds have demonstrated good antimicrobial activity , suggesting that 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide may have similar effects.
Action Environment
The synthesis of similar compounds has been reported to occur under specific conditions , suggesting that the action of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide may also be influenced by specific environmental factors.
Eigenschaften
IUPAC Name |
3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9(12)4-3-7-6-13-14-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H3,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQHXVYRMAEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



